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An In-depth Technical Review of Tofersen Clinical Trials for SOD1-ALS

Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized

by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality.[1]

Approximately 2% of ALS cases are associated with mutations in the superoxide dismutase 1

(SOD1) gene.[2][3] These mutations are believed to confer a toxic gain-of-function to the SOD1

protein, causing it to misfold and aggregate within motor neurons and astrocytes, ultimately

leading to cellular damage and neurodegeneration.[1][4] Tofersen (formerly BIIB067) is an

antisense oligonucleotide (ASO) designed to specifically target and degrade the messenger

RNA (mRNA) of the SOD1 gene, thereby reducing the synthesis of the toxic SOD1 protein.[5]

[6][7] This document provides a comprehensive technical review of the pivotal clinical trials that

have evaluated the safety and efficacy of Tofersen for the treatment of SOD1-ALS. On April

25, 2023, the U.S. Food and Drug Administration (FDA) granted accelerated approval for

tofersen for this indication.[1][4]

Mechanism of Action
Tofersen is a synthetic strand of nucleotides designed to be complementary to the SOD1

mRNA sequence.[6][7] Administered intrathecally to bypass the blood-brain barrier, it binds to

its target SOD1 mRNA within the central nervous system.[1][7] This binding creates an RNA-

DNA heteroduplex, which is a substrate for the endogenous enzyme RNase H.[6][7] RNase H

then cleaves the SOD1 mRNA strand, effectively preventing its translation into the SOD1

protein.[6][7] By reducing the production of both mutant and wild-type SOD1 protein, Tofersen
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aims to mitigate the downstream toxic effects, reduce cellular stress, improve neuronal survival,

and ultimately slow the progression of the disease.[1][6]
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Caption: Mechanism of action for Tofersen in SOD1-ALS.
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The clinical development of Tofersen has progressed through several key studies, from initial

safety and dose-finding trials to larger Phase 3 efficacy studies.

Phase 1/2 Ascending Dose Study
The initial Phase 1/2 clinical trial was a randomized, placebo-controlled, single- and multiple-

ascending dose study designed to evaluate the safety, tolerability, pharmacokinetics, and

pharmacodynamics of Tofersen in patients with SOD1-ALS.[4][8] The multiple ascending dose

portion enrolled 50 participants who received Tofersen (at doses of 20, 40, 60, or 100 mg) or a

placebo for 12 weeks.[3][8]

Experimental Protocol:

Design: Randomized, placebo-controlled, multiple ascending dose.

Participants: 50 adults with confirmed SOD1-ALS.[4]

Intervention: Four intrathecal doses of Tofersen (20, 40, 60, or 100 mg) or placebo over 12

weeks.[3][8]

Primary Objective: Evaluate safety and tolerability.[8]

Key Biomarker Endpoint: Change in cerebrospinal fluid (CSF) SOD1 protein concentration.

[9]

Results Summary: The trial demonstrated that Tofersen was generally safe and well-tolerated.

[9][10] Importantly, it achieved proof-of-biology, showing a dose-dependent reduction in CSF

SOD1 concentrations.[11] The highest dose (100 mg) led to the most significant reductions in

both the target protein and biomarkers of neuronal injury.[3][11]
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Dose Group N (Tofersen) N (Placebo)

Mean Change from
Baseline in CSF
SOD1
Concentration

100 mg 10 12
-36% (Tofersen) vs.

-3% (Placebo)[8][11]

60 mg 6 12
-21% (Tofersen) vs.

-3% (Placebo)[11]

40 mg 6 12
-27% (Tofersen) vs.

-3% (Placebo)[11]

20 mg 10 12
-1% (Tofersen) vs.

-3% (Placebo)[11]

Table 1: Key

Biomarker Results

from the Phase 1/2

Study at Day 85.

Phase 3 VALOR Trial (NCT02623699) and Open-Label
Extension (OLE)
Following the promising results of the Phase 1/2 study, the Phase 3 VALOR trial was initiated to

evaluate the efficacy and safety of Tofersen in a larger population.[5] It was a 28-week,

randomized, double-blind, placebo-controlled study.[12] Participants who completed the

VALOR study were eligible to enroll in an ongoing open-label extension (OLE).[12]

Experimental Protocol:

Design: Phase 3, randomized, double-blind, placebo-controlled, followed by an open-label

extension.[12]

Participants: 108 adults with SOD1-ALS, stratified by predicted faster or slower disease

progression.[5]
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Intervention: Eight intrathecal doses of Tofersen 100 mg or placebo over 24 weeks.[12][13]

In the OLE, all participants received Tofersen.

Primary Endpoint: Change from baseline to Week 28 in the ALS Functional Rating Scale-

Revised (ALSFRS-R) total score in the faster-progression subgroup.[5][13]

Secondary Endpoints: Changes in CSF total SOD1 concentration, plasma neurofilament light

chain (NfL) concentration, slow vital capacity (SVC), and muscle strength.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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